![molecular formula C24H16N2O6 B385796 4,4'-Bis(4-nitrophenoxy)biphenyl CAS No. 17095-00-0](/img/structure/B385796.png)
4,4'-Bis(4-nitrophenoxy)biphenyl
Overview
Description
4,4’-Bis(4-nitrophenoxy)biphenyl is a chemical compound with the molecular formula C24H16N2O6 . It belongs to the class of biphenyl derivatives and consists of two phenyl rings connected by an oxygen bridge, with nitro groups attached to each phenyl ring. The compound’s average mass is approximately 428.4 Da .
Synthesis Analysis
The synthesis of 4,4’-Bis(4-nitrophenoxy)biphenyl involves several steps. One common method is the catalytic hydrogenation of the corresponding dinitro compound. The di-amine product is obtained with a yield of approximately 71% and a melting point of 199°C .
Molecular Structure Analysis
The molecular structure of this compound consists of two phenyl rings (biphenyl) linked by an oxygen atom. Each phenyl ring bears a nitro group at the 4-position. The arrangement of atoms and bonds within the molecule determines its physical and chemical properties .
Physical And Chemical Properties Analysis
Scientific Research Applications
Polyimide Synthesis and Properties
4,4'-Bis(4-nitrophenoxy)biphenyl plays a crucial role in the synthesis of polyimides. These polyimides exhibit unique properties like high inherent viscosities, ability to form transparent, flexible, and tough films, and show significant solubility, tensile strength, and thermal stability. They are utilized in the production of materials for various industrial applications due to their high performance and stability (Hsiao, Yang, & Lin, 1995).
Precursors for Thermally Stable Plastics
This compound acts as a valuable precursor for the production of thermally stable plastics such as polyamides, polyarylates, polyimides, and polybenzoxazoles. These materials are especially useful in creating positive-working photosensitive polymer precursor compositions, which are critical in the manufacture of insulators and protective films for semiconductors (Imoto, Takeda, Tamaki, Taniguchi, & Mizuno, 2010).
Enhancement of Mesophases in Liquid Crystals
4,4'-Bis(4-nitrophenoxy)biphenyl contributes to the improvement of mesomorphic properties in liquid crystals. The introduction of the nitro group in certain derivatives of this compound has been shown to enhance the transition temperatures and mesomorphic properties, indicating its significance in the development of advanced liquid crystal materials (Mori, Sun, Kubo, Hatsui, Akahoshi, & Ujiie, 2006).
Surface Properties of Polyimide Films
The synthesis of 4,4'-Bis(4-aminophenoxy) biphenyl from 4,4'-Bis(4-nitrophenoxy)biphenyl has been studied for its applications in improving the surface properties of polyimide films. These films have potential uses in various high-performance materials due to their enhanced surface characteristics (Yu Xin-hai, 2008).
Anti-Cancer Drug Synthesis
This compound is involved in the synthesis of Schiff bases that show promising results as anti-cancer drugs. Studies indicate high inhibition activities of these compounds, especially at higher concentrations, in treating breast cancer cells (Grafa & Ali, 2022).
High Organosolubility in Polyimides
The compound plays a role in creating highly organosoluble polyimides. These polymers exhibit excellent solubility in organic solvents, making them ideal for various industrial applications (Liaw, Liaw, Hsu, & Hwang, 2001).
properties
IUPAC Name |
1-(4-nitrophenoxy)-4-[4-(4-nitrophenoxy)phenyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O6/c27-25(28)19-5-13-23(14-6-19)31-21-9-1-17(2-10-21)18-3-11-22(12-4-18)32-24-15-7-20(8-16-24)26(29)30/h1-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUHMLHEVDGXNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-])OC4=CC=C(C=C4)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30365078 | |
Record name | ST4027016 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30365078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Bis(4-nitrophenoxy)biphenyl | |
CAS RN |
17095-00-0 | |
Record name | ST4027016 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30365078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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